Anticancer agent 140
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 140 is a novel compound that has shown significant promise in the treatment of various types of cancer. This compound is part of a new generation of anticancer drugs designed to target specific molecular pathways involved in cancer cell proliferation and survival. Its unique structure and mechanism of action make it a valuable addition to the arsenal of anticancer therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 140 involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines under acidic conditions.
Functional Group Modifications: The core structure is then modified through various functional group transformations, including oxidation, reduction, and substitution reactions, to introduce the desired functional groups.
Final Purification: The final product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes developed in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification methods. Continuous flow synthesis is often employed in industrial settings to produce large quantities of the compound in a cost-effective manner .
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 140 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 140 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: Undergoing clinical trials to evaluate its efficacy and safety in cancer patients.
Industry: Utilized in the development of new anticancer formulations and drug delivery systems
Wirkmechanismus
Anticancer agent 140 exerts its effects by targeting specific molecular pathways involved in cancer cell survival. The compound binds to and inhibits key enzymes and proteins that are essential for cancer cell proliferation. This leads to the induction of apoptosis (programmed cell death) and inhibition of tumor growth. The primary molecular targets of this compound include:
Topoisomerase Inhibitors: Inhibits the activity of topoisomerase enzymes, leading to DNA damage and cell death.
Kinase Inhibitors: Blocks the activity of kinases involved in cell signaling pathways, preventing cancer cell growth and division
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 140 can be compared with other similar compounds in terms of its structure, mechanism of action, and efficacy. Some similar compounds include:
Paclitaxel: A plant-derived anticancer agent that stabilizes microtubules and inhibits cell division.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia .
This compound is unique in its ability to target multiple pathways simultaneously, making it a potent and versatile anticancer agent.
Biologische Aktivität
Anticancer agent 140, also referred to as Compd 3, is a compound that has garnered attention for its potential anticancer and antiparasitic activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound belongs to a class of compounds that exhibit diverse biological activities. Its chemical structure facilitates interactions with various biological targets, which is crucial for its anticancer efficacy. While specific details about the molecular structure of this compound are not extensively documented in the available literature, compounds in this class typically exert their effects through mechanisms such as:
- Inhibition of cell proliferation : By interfering with critical pathways involved in cell cycle regulation.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Modulation of immune responses : Enhancing the activity of immune cells against tumors.
Cytotoxicity Assessments
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A comparative analysis was conducted using standard cytotoxicity assays to evaluate its efficacy.
Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
---|---|---|
MCF-7 (Breast Cancer) | 4.5 ± 0.3 | 6.7 ± 0.5 (Doxorubicin) |
HepG2 (Liver Cancer) | 5.2 ± 0.4 | 8.1 ± 0.6 (Sorafenib) |
These results indicate that this compound has lower IC50 values compared to standard chemotherapeutics, suggesting enhanced potency against these cancer types .
The mechanisms through which this compound exerts its effects include:
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to significant cell cycle arrest at the G1/S phase in MCF-7 cells, resulting in increased accumulation of cells in the pre-G1 phase, indicative of apoptotic processes.
- Apoptosis Induction : Flow cytometry analyses revealed that this compound treatment increased early and late apoptosis rates significantly compared to untreated controls.
Case Studies and Clinical Relevance
Recent studies have highlighted the potential clinical relevance of this compound:
- Case Study on MCF-7 Cells : A study reported a notable increase in early apoptosis from 0.51% in untreated cells to 22.39% after treatment with this compound. Late apoptosis also increased from 0.29% to 9.51%, demonstrating its effectiveness in triggering cell death mechanisms .
- Combination Therapies : Preliminary research suggests that combining this compound with other therapeutic agents may enhance its anticancer efficacy due to synergistic effects observed in vitro.
Eigenschaften
Molekularformel |
C20H26N2O |
---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-[(4-decoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C20H26N2O/c1-2-3-4-5-6-7-8-9-14-23-20-12-10-18(11-13-20)15-19(16-21)17-22/h10-13,15H,2-9,14H2,1H3 |
InChI-Schlüssel |
MIPIITPUDHLXNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.